molecular formula C14H15ClN2O2 B2915379 1-[(4-CHLOROPHENYL)METHYL]-3-[2-(FURAN-3-YL)ETHYL]UREA CAS No. 1428357-32-7

1-[(4-CHLOROPHENYL)METHYL]-3-[2-(FURAN-3-YL)ETHYL]UREA

Cat. No.: B2915379
CAS No.: 1428357-32-7
M. Wt: 278.74
InChI Key: XJOBPRLVEKZYGU-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-3-[2-(FURAN-3-YL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-[2-(FURAN-3-YL)ETHYL]UREA typically involves the following steps:

    Preparation of 4-chlorobenzylamine: This can be achieved by the reduction of 4-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of 2-(furan-3-yl)ethylamine: This involves the reaction of furfural with ethylamine under acidic conditions.

    Formation of the urea derivative: The final step involves the reaction of 4-chlorobenzylamine with 2-(furan-3-yl)ethylamine in the presence of phosgene or a suitable carbonylating agent to form the desired urea derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHYL]-3-[2-(FURAN-3-YL)ETHYL]UREA undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-[2-(FURAN-3-YL)ETHYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-BROMOPHENYL)METHYL]-3-[2-(FURAN-3-YL)ETHYL]UREA: Similar structure but with a bromine atom instead of chlorine.

    1-[(4-METHOXYPHENYL)METHYL]-3-[2-(FURAN-3-YL)ETHYL]UREA: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

1-[(4-CHLOROPHENYL)METHYL]-3-[2-(FURAN-3-YL)ETHYL]UREA is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-13-3-1-11(2-4-13)9-17-14(18)16-7-5-12-6-8-19-10-12/h1-4,6,8,10H,5,7,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOBPRLVEKZYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCC2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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